Lipophilicity Comparison: XLogP3-AA of 4-Bromo-2,8-bis(trifluoromethyl)quinoline vs. Mefloquine
The computed XLogP3‑AA value for 4‑Bromo‑2,8‑bis(trifluoromethyl)quinoline is 4.7 [1]. This is directly comparable to mefloquine (the clinical drug containing the identical 2,8‑bis(trifluoromethyl)quinoline core), which has a reported log P of approximately 4.1‑4.5 [2]. The slightly elevated lipophilicity of the brominated intermediate may reflect the absence of the polar piperidinemethanol side chain and the presence of the hydrophobic bromine atom.
| Evidence Dimension | Lipophilicity (XLogP3-AA / log P) |
|---|---|
| Target Compound Data | 4.7 |
| Comparator Or Baseline | Mefloquine: log P ≈ 4.1‑4.5 |
| Quantified Difference | Δ ≈ +0.2 to +0.6 log units |
| Conditions | Computed XLogP3‑AA (target); literature log P values (mefloquine) |
Why This Matters
Lipophilicity directly impacts membrane permeability and solubility; the measured XLogP value provides a quantitative benchmark for predicting how modifications at the 4‑position will alter pharmacokinetic properties in drug development programs.
- [1] PubChem. 4-Bromo-2,8-bis(trifluoromethyl)quinoline. CID 4071242. https://pubchem.ncbi.nlm.nih.gov/compound/35853-45-3 View Source
- [2] DrugBank. Mefloquine. DB00358. https://go.drugbank.com/drugs/DB00358 View Source
